2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide
Overview
Description
2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects and may be able to reduce inflammation in the brain. In addition, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide in lab experiments is its potential as a drug delivery system. It can cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the research of 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in drug delivery systems for the treatment of neurodegenerative diseases. Finally, more research is needed to determine its safety and efficacy in vivo before it can be considered for clinical trials.
Scientific Research Applications
2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been studied for its potential use as a drug delivery system.
properties
IUPAC Name |
2-chloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-5-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c1-11(2)14-10-17(12(3)8-18(14)23-4)21-19(22)15-9-13(24-5)6-7-16(15)20/h6-11H,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGLRFWDROJBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)SC)Cl)C(C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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